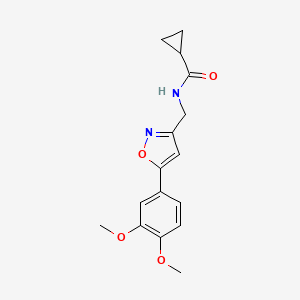

![molecular formula C15H17FN4O2 B2490706 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 1558108-17-0](/img/structure/B2490706.png)

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a part of a chemical class involving piperidine and triazole moieties. Compounds in this category are significant due to their diverse applications in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and modifications at specific positions on the piperidine or triazole rings. For example, in the synthesis of related fluoroquinolones, substituents are introduced at the C7 position of the quinolone core to achieve desired yields and properties (Huang et al., 2010). These methods could be indicative of the synthetic pathways for 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of similar compounds often shows distinct features like specific bond angles, intermolecular interactions, and crystal systems. For example, certain piperidine derivatives exhibit specific crystalline structures with notable interactions (Sanjeevarayappa et al., 2015). Understanding these features is crucial for predicting the behavior of the compound under study.

Scientific Research Applications

Synthesis and Chemical Reactions

Research into the synthesis and chemical reactions of compounds related to 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid, such as triazole derivatives, highlights innovative methods and applications. Studies reveal the importance of nucleophilic aromatic substitution reactions and practical synthesis approaches for related compounds, offering insights into the production of pharmaceuticals and materials with unique properties (Pietra & Vitali, 1972); (Qiu et al., 2009).

Biological Activities

The role of arylalkyl substituents and pharmacophoric groups in compounds similar to the one has been explored, indicating their potential in enhancing the binding affinity and selectivity for D2-like receptors. This suggests possible applications in the development of antipsychotic agents and other therapeutic areas (Sikazwe et al., 2009).

Chemosensors and Fluorescent Compounds

Research into chemosensors based on related molecular frameworks, such as 4-methyl-2,6-diformylphenol derivatives, demonstrates the capacity of these compounds to detect a variety of analytes with high selectivity and sensitivity. This area of study opens up applications in environmental monitoring, diagnostics, and chemical sensing technologies (Roy, 2021).

Antimicrobial and Antifungal Activities

The synthesis of triazole derivatives and their evaluation for biological activities, particularly focusing on antimicrobial and antifungal effects, has been a significant area of research. These studies underscore the therapeutic potential of triazole-based compounds in treating infections and diseases caused by resistant microorganisms (Ohloblina, 2022).

Environmental and Toxicological Studies

Investigations into the environmental and toxicological aspects of related chemical structures, such as polyfluoroalkyl substances, offer critical insights into the degradation pathways, environmental fate, and potential impacts on human health and ecosystems. These findings are essential for assessing the safety and environmental risks associated with the use of such compounds (Wang et al., 2013).

Future Directions

Piperidine derivatives, including this compound, continue to be of interest in drug discovery due to their wide range of biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications.

properties

IUPAC Name |

1-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2/c16-12-3-1-2-4-13(12)20-10-17-18-14(20)9-19-7-5-11(6-8-19)15(21)22/h1-4,10-11H,5-9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQLAUZBQUFGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=NN=CN2C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)

![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)

![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)

![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)

![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)

![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)